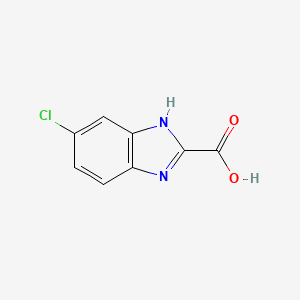

6-chloro-1H-benzoimidazole-2-carboxylic Acid

Übersicht

Beschreibung

6-Chloro-1H-benzoimidazole-2-carboxylic acid is a heterocyclic compound that contains both a benzimidazole ring and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The carboxylic acid group is introduced via subsequent oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. Common industrial reagents include chloroacetic acid, o-phenylenediamine, and various oxidizing agents .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1H-benzoimidazole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield different products.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include various substituted benzimidazole derivatives, which have applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-Chloro-1H-benzoimidazole-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

- Antimicrobial Agents : The compound is utilized in the development of drugs targeting bacterial and fungal infections. It enhances the efficacy of existing medications by modifying their chemical structure to improve bioactivity and reduce resistance .

- Anti-Cancer Drugs : Research indicates that derivatives of this compound exhibit anti-cancer properties, making it a valuable building block for novel therapeutic agents .

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives synthesized from this compound showed significant activity against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance.

Agricultural Chemicals

In agricultural applications, this compound is incorporated into formulations for pest control. Its benefits include:

- Sustainable Agriculture : The compound aids in developing agrochemicals that are effective against pests while minimizing environmental impact. This aligns with modern agricultural practices aimed at sustainability .

Data Table: Agrochemical Efficacy

Biochemical Research

The compound is extensively used in biochemical research, particularly in studies involving enzyme inhibition. Its applications include:

- Metabolic Pathway Studies : Researchers utilize this compound to understand various metabolic pathways and develop new therapeutic agents targeting specific enzymes .

Case Study: Enzyme Inhibition

Research involving the inhibition of specific enzymes has shown that derivatives of this compound can effectively modulate enzyme activity, paving the way for new drug discoveries.

Material Science

In material science, this compound is explored for its potential in creating advanced materials:

- Polymers : The compound can be used to enhance the thermal and mechanical properties of polymers, making them suitable for various industrial applications .

Data Table: Material Properties

| Material Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polymer Blend | Thermal Stability | Differential Scanning Calorimetry (DSC) |

| Composite Material | Mechanical Strength | Tensile Testing |

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for improving detection methods:

- Quantification Techniques : It aids in the accurate detection and quantification of related compounds in complex mixtures, enhancing analytical methodologies .

Case Study: Improved Detection Methods

A study highlighted the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC), resulting in improved accuracy and precision in quantifying trace levels of contaminants.

Wirkmechanismus

The mechanism of action of 6-chloro-1H-benzoimidazole-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, some derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-chloro-1H-benzoimidazole-2-carboxylic acid include:

- 6-Fluoro-1H-benzoimidazole-2-carboxylic acid

- 2-Methoxycarbonylamino-1H-benzoimidazole-6-carboxylic acid .

Uniqueness

What sets this compound apart is its unique combination of a chlorine atom and a carboxylic acid group on the benzimidazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

6-Chloro-1H-benzoimidazole-2-carboxylic acid (6-Cl-BICA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 210.62 g/mol. The compound features a benzimidazole core, which is known for its ability to interact with various biological targets.

The biological activity of 6-Cl-BICA can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound inhibits specific proteases, enzymes crucial for protein degradation, thereby affecting numerous cellular functions.

- Cell Signaling Modulation : It influences cell signaling pathways, potentially altering gene expression and metabolic processes within cells.

- Interaction with Nucleic Acids : Preliminary studies suggest that 6-Cl-BICA may interact with DNA and RNA, affecting their stability and function.

Biological Activities

Recent studies have highlighted several biological activities associated with 6-Cl-BICA:

- Antimicrobial Activity : Structural similarities to other benzimidazole derivatives suggest potential broad-spectrum antimicrobial properties. While specific data on 6-Cl-BICA is limited, related compounds have demonstrated significant antibacterial effects against various strains .

- Anticancer Potential : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The unique structure of 6-Cl-BICA positions it as a promising candidate for anticancer drug development .

- Anti-inflammatory Effects : Compounds in this class have been studied for their ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 6-Cl-BICA and its derivatives:

Study on Enzyme Interaction

A study investigated the interaction between 6-Cl-BICA and various proteases, revealing significant inhibition at low concentrations without notable cytotoxicity. This suggests its potential as a therapeutic agent in conditions where protease activity is dysregulated.

Cellular Assays

In vitro assays demonstrated that treatment with 6-Cl-BICA led to altered gene expression profiles associated with cell survival and proliferation. These findings indicate that the compound may influence critical cellular pathways involved in cancer progression.

Animal Model Studies

Preliminary animal studies indicated that varying dosages of 6-Cl-BICA resulted in differential effects on enzyme activity and metabolic markers, suggesting a dose-dependent response. Further investigations are needed to elucidate these effects comprehensively.

Comparative Data Table

The following table summarizes the biological activities of 6-Chloro-1H-benzoimidazole derivatives compared to other benzimidazole compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 1H-benzimidazole | Low | Moderate | Low |

| Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate | High | Moderate | High |

Eigenschaften

IUPAC Name |

6-chloro-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIHMSYSZRFUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441035 | |

| Record name | 6-chloro-1H-benzoimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39811-14-8 | |

| Record name | 6-Chloro-1H-benzimidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39811-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-1H-benzoimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39811-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of synthesizing ruthenium(II)-arene complexes with 5-chloro-1H-benzimidazole-2-carboxylic acid?

A1: The research aimed to investigate the cytotoxic activity of novel ruthenium(II)-arene complexes containing 5-chloro-1H-benzimidazole-2-carboxylic acid as a ligand. The study successfully synthesized and characterized three new ruthenium(II)-arene halido complexes [(η6-p-cymene) RuX(L)] (X– = Cl– (1), Br– (2), I– (3)) []. These complexes exhibited enhanced cytotoxic activity compared to the free ligand against specific cancer cell lines (A549 lung adenocarcinoma and K562 myelogenous leukemia) []. Interestingly, the type of halido ligand in the complex influenced the cytotoxic potency, with the iodo complex (3) showing the highest activity against K562 cells []. This highlights the potential of modifying ruthenium(II)-arene complexes with specific ligands to tune their cytotoxic properties for anticancer drug development.

Q2: How was the cytotoxic activity of these new complexes evaluated?

A2: The researchers used the MTT assay to evaluate the cytotoxic activity of the synthesized compounds []. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. By comparing the viability of cancer cells treated with the complexes to untreated cells, the researchers could determine the potency of each compound and rank their effectiveness.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.